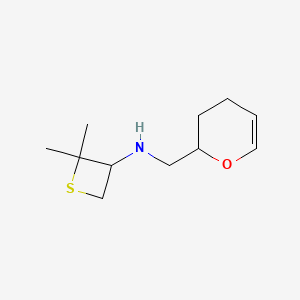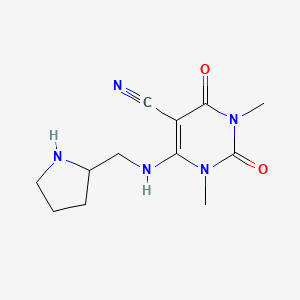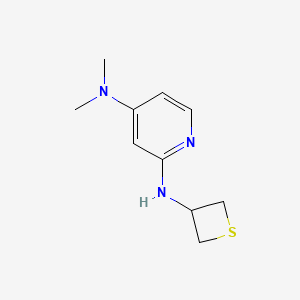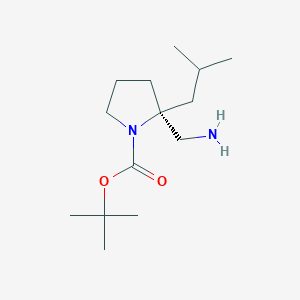
N-((3,4-Dihydro-2H-pyran-2-yl)methyl)-2,2-dimethylthietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((3,4-Dihydro-2H-pyran-2-yl)methyl)-2,2-dimethylthietan-3-amine is a complex organic compound that features a unique combination of a pyran ring and a thietan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3,4-Dihydro-2H-pyran-2-yl)methyl)-2,2-dimethylthietan-3-amine typically involves the reaction of 3,4-dihydro-2H-pyran-2-methanol with 2,2-dimethylthietan-3-amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound available for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
N-((3,4-Dihydro-2H-pyran-2-yl)methyl)-2,2-dimethylthietan-3-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rate and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound .
Scientific Research Applications
N-((3,4-Dihydro-2H-pyran-2-yl)methyl)-2,2-dimethylthietan-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-((3,4-Dihydro-2H-pyran-2-yl)methyl)-2,2-dimethylthietan-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms and identify the exact molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran-2-methanol: A related compound with a similar pyran ring structure.
2,2-Dimethylthietan-3-amine: Shares the thietan ring structure with the compound of interest.
Uniqueness
N-((3,4-Dihydro-2H-pyran-2-yl)methyl)-2,2-dimethylthietan-3-amine is unique due to its combination of both pyran and thietan rings, which imparts distinct chemical and physical properties. This dual-ring structure makes it a versatile compound for various applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C11H19NOS |
|---|---|
Molecular Weight |
213.34 g/mol |
IUPAC Name |
N-(3,4-dihydro-2H-pyran-2-ylmethyl)-2,2-dimethylthietan-3-amine |
InChI |
InChI=1S/C11H19NOS/c1-11(2)10(8-14-11)12-7-9-5-3-4-6-13-9/h4,6,9-10,12H,3,5,7-8H2,1-2H3 |
InChI Key |
DTAOAZIOMCBZRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CS1)NCC2CCC=CO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![15,29-dibromo-8,22-di(tridecan-7-yl)-14,28-dithia-8,22-diazaundecacyclo[18.14.1.16,32.02,18.03,12.04,33.05,10.013,17.024,35.026,34.027,31]hexatriaconta-1,3(12),4(33),5,10,13(17),15,18,20(35),24,26(34),27(31),29,32(36)-tetradecaene-7,9,21,23-tetrone](/img/structure/B12981475.png)
![Tert-butyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B12981478.png)
![(S)-[1,3'-Bipyrrolidin]-1'-yl(4-(5-fluoro-1H-indazol-1-yl)phenyl)methanone hydrochloride](/img/structure/B12981486.png)

![4-((Benzyloxy)methyl)-3-(thiophen-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B12981488.png)


![5-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B12981511.png)


![6-(Fluoromethyl)bicyclo[4.1.0]heptan-3-amine](/img/structure/B12981531.png)
![(4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B12981532.png)
![(1S,3AR,6aS)-2-((benzyloxy)carbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12981534.png)

